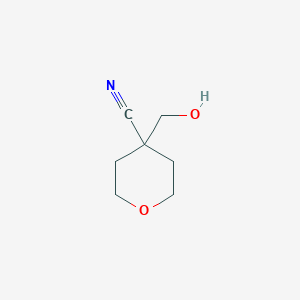

4-(Hydroxymethyl)oxane-4-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(hydroxymethyl)oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c8-5-7(6-9)1-3-10-4-2-7/h9H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJLUZLWQDMMOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(hydroxymethyl)oxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(hydroxymethyl)oxane-4-carbonitrile, also known as tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, featuring both a hydroxyl and a nitrile group on a tetrahydropyran (B127337) ring, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, available experimental data, and predicted characteristics to support its use in research and development.

Chemical Properties

A summary of the known and predicted chemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile | [1][2][3][4] |

| CAS Number | 1010836-56-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₇H₁₁NO₂ | [1][2][3][5] |

| Molecular Weight | 141.17 g/mol | [2][5] |

| Appearance | Colorless to light yellow oil or solid | [5] |

| Purity | 95% - 99.91% (by GC) | [1][5] |

| Predicted Boiling Point | 289.8±25.0 °C (at 760 mmHg) | N/A |

| Predicted Density | 1.18±0.1 g/cm³ | N/A |

| Predicted Flash Point | 129.1±23.2 °C | N/A |

| Predicted pKa | 14.16±0.10 | N/A |

Experimental Data

Detailed experimental data for this compound is not extensively available in public literature. The following sections summarize the available information and provide general experimental protocols.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature. However, a plausible synthetic route can be conceptualized based on the chemistry of related compounds. A potential pathway could involve the reaction of tetrahydro-4H-pyran-4-one with a cyanide source, such as trimethylsilyl (B98337) cyanide, to form the corresponding cyanohydrin, followed by a selective reduction of a protected carboxylic acid or ester at the 4-position.

A general workflow for a potential synthesis is outlined below:

Caption: A potential synthetic pathway for this compound.

Solubility

Experimentally determined solubility data for this compound in various solvents is not available. However, a general qualitative solubility testing protocol can be followed to determine its solubility profile.

Experimental Protocol: Qualitative Solubility Test

-

Preparation: Add approximately 10-20 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane) to the test tube.

-

Observation: Vigorously shake the test tube for 10-20 seconds.

-

Assessment: Observe if the solid dissolves completely. If it dissolves, the compound is considered soluble in that solvent. If it does not dissolve, it is considered insoluble. For partial solubility, further quantitative analysis would be required.

Based on its structure, which contains a polar hydroxyl group and a moderately polar nitrile group, as well as a non-polar tetrahydropyran ring, it is predicted to be soluble in polar protic and aprotic solvents and have limited solubility in non-polar solvents.

Caption: Predicted solubility of this compound.

Spectroscopic Data

Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound are not available in the public domain. The following are predicted spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy (Predicted)

-

-CH₂-O- (ring): Multiplets in the range of 3.5-4.0 ppm.

-

-CH₂-C- (ring): Multiplets in the range of 1.5-2.0 ppm.

-

-CH₂-OH: A singlet or a multiplet (depending on solvent and concentration) around 3.5-4.5 ppm.

-

-OH: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

-C≡N: A quaternary carbon signal in the range of 115-125 ppm.

-

-C-CN (quaternary): A signal around 40-50 ppm.

-

-CH₂-O- (ring): Signals in the range of 60-70 ppm.

-

-CH₂-C- (ring): Signals in the range of 30-40 ppm.

-

-CH₂-OH: A signal around 60-70 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

C-H stretch (sp³): Sharp peaks in the region of 2850-3000 cm⁻¹.

-

C≡N stretch: A weak to medium intensity sharp peak around 2240-2260 cm⁻¹.

-

C-O stretch: A strong band in the region of 1000-1200 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

-

Molecular Ion (M⁺): A peak at m/z = 141.

-

Major Fragmentation Pathways:

-

Loss of H₂O (m/z = 123)

-

Loss of CH₂OH (m/z = 110)

-

Loss of CN (m/z = 115)

-

Cleavage of the tetrahydropyran ring.

-

Safety and Handling

This compound is classified as toxic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the field of drug discovery. While comprehensive experimental data is currently limited, this guide provides a summary of its known properties and predicted characteristics to aid researchers in its application. Further experimental investigation is warranted to fully elucidate its chemical and physical properties.

References

- 1. Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile [aobchem.com]

- 2. 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile | 1010836-56-2 [chemicalbook.com]

- 3. 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile,(CAS# 1010836-56-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile [cymitquimica.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

physical properties of 4-(hydroxymethyl)oxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)oxane-4-carbonitrile is a heterocyclic organic compound featuring a tetrahydropyran (B127337) (oxane) ring substituted with both a hydroxymethyl and a nitrile group at the 4-position. The tetrahydropyran motif is a prevalent scaffold in numerous biologically active molecules and approved drugs, valued for its favorable pharmacokinetic properties.[1] The nitrile group is also a key functional group in medicinal chemistry, known for its ability to participate in various biological interactions and serve as a versatile synthetic handle.[2][3] This document provides a technical overview of the available physical, chemical, and safety information for this compound.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₂ | MedChemExpress |

| Molecular Weight | 141.17 g/mol | MedChemExpress |

| CAS Number | 1010836-56-2 | MedChemExpress |

| Appearance | Colorless to light yellow oil | MedChemExpress[4] |

| Purity (by GC) | 99.91% | MedChemExpress[4] |

| Water Content (Karl Fischer) | 0.13% | MedChemExpress[4] |

| Boiling Point | Data not available | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated:

-

¹H NMR: Signals corresponding to the protons of the hydroxymethyl group (-CH₂OH), and the methylene (B1212753) protons of the oxane ring. The chemical shifts would be influenced by the electronegative oxygen atom and the nitrile group.

-

¹³C NMR: Resonances for the seven carbon atoms, including the quaternary carbon attached to the nitrile and hydroxymethyl groups, the carbon of the nitrile group (-C≡N), the carbon of the hydroxymethyl group (-CH₂OH), and the carbons of the oxane ring.

-

IR Spectroscopy: Characteristic absorption bands for the hydroxyl group (O-H stretch, likely broad), the nitrile group (C≡N stretch, typically a sharp band around 2220-2260 cm⁻¹), and C-O stretching from the ether and alcohol functionalities.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 141.17, along with fragmentation patterns characteristic of the loss of functional groups such as the hydroxymethyl or nitrile group.

Experimental Protocols

A general procedure for the synthesis of a related compound, 4-methyltetrahydro-2H-pyran-4-carbonitrile, involves the deprotonation of 4-cyanotetrahydropyran followed by reaction with an electrophile (in this case, iodomethane).[9] A similar strategy could potentially be adapted for the introduction of a hydroxymethyl group using an appropriate formaldehyde (B43269) equivalent.

General Workflow for Synthesis of Substituted Tetrahydropyrans:

References

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 6. Synthesis of Substituted Tetrahydropyrans via Intermolecular Reactions of δ-Halocarbanions with Aldehydes [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

- 9. 4-METHYLTETRAHYDRO-2H-PYRAN-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis of 4-(hydroxymethyl)oxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-(hydroxymethyl)oxane-4-carbonitrile, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document outlines the molecule's physicochemical properties, predicted spectroscopic data, and detailed experimental protocols for its synthesis and characterization. The information is presented to support further research and development involving this compound.

Introduction

This compound, also known as 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile, is a bifunctional molecule featuring a central oxane (tetrahydropyran) ring. The quaternary carbon at the 4-position is substituted with both a hydroxymethyl group and a nitrile group, bestowing upon it unique chemical characteristics. The presence of a polar hydroxyl group and a reactive nitrile functionality makes it an interesting building block for the synthesis of more complex molecules, including potential drug candidates and novel polymers. This guide serves as a foundational resource for researchers working with this compound.

Molecular Structure and Properties

The structural and physicochemical properties of this compound are summarized in the table below. These properties are derived from its chemical structure and information available from chemical suppliers.

| Property | Value | Reference |

| Chemical Name | This compound | CymitQuimica |

| Synonyms | 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile, (4-Cyanotetrahydro-2H-pyran-4-yl)methanol | [1][2] |

| CAS Number | 1010836-56-2 | [3] |

| Molecular Formula | C₇H₁₁NO₂ | [4] |

| Molecular Weight | 141.17 g/mol | [4] |

| Appearance | Predicted: Liquid or low-melting solid | [2] |

| Purity | Typically >95% | [4] |

| Storage | 2-8 °C | [4] |

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Predicted Structural Analysis Data

Due to the limited availability of published experimental data for this compound, this section provides predicted spectroscopic data based on its structure and known data for similar compounds.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in CDCl₃ would likely show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 - 4.0 | m | 4H | -CH₂-O- (axial and equatorial protons of the oxane ring) |

| ~ 3.7 | s | 2H | -CH₂-OH |

| ~ 2.5 | t (broad) | 1H | -OH |

| ~ 1.8 - 2.0 | m | 4H | -CH₂-C-CH₂- (axial and equatorial protons of the oxane ring) |

Note: The chemical shifts and multiplicities are estimations and may vary in an actual experimental setting.

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum in CDCl₃ would likely exhibit the following peaks:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 120 | -C≡N |

| ~ 68 | -CH₂-OH |

| ~ 64 | -CH₂-O- (oxane ring) |

| ~ 45 | Quaternary Carbon (C-CN, C-CH₂OH) |

| ~ 35 | -CH₂-C-CH₂- (oxane ring) |

Note: These are predicted chemical shifts. Actual values can be influenced by solvent and other experimental conditions.

Predicted Mass Spectrometry

For mass spectrometry analysis using a soft ionization technique like Electrospray Ionization (ESI):

| m/z | Ion |

| 142.0817 | [M+H]⁺ |

| 164.0636 | [M+Na]⁺ |

| 124.0711 | [M-H₂O+H]⁺ |

Note: The exact mass values are calculated based on the molecular formula C₇H₁₁NO₂.

Experimental Protocols

The following are proposed experimental protocols for the synthesis and characterization of this compound based on established chemical literature for similar compounds.

Proposed Synthesis

A plausible synthetic route to this compound involves the reaction of a cyanohydrin precursor with a suitable electrophile or a multi-step process starting from a commercially available tetrahydropyran (B127337) derivative. A potential method is adapted from the synthesis of related cyanohydrins.

Reaction: Addition of a hydroxymethyl group to 4-cyano-tetrahydropyran.

Materials:

-

4-cyanotetrahydropyran

-

Paraformaldehyde

-

A strong base (e.g., Sodium Hydride or LDA)

-

Anhydrous solvent (e.g., THF or Diethyl Ether)

-

Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

-

Extraction solvent (e.g., Ethyl Acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a solution of 4-cyanotetrahydropyran in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen), add a strong base at a low temperature (e.g., -78 °C).

-

Stir the mixture for 30 minutes to allow for the formation of the carbanion.

-

Add paraformaldehyde to the reaction mixture and allow it to slowly warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica (B1680970) gel.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data to determine chemical shifts, multiplicities, and integration.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Analyze the sample using an ESI-MS instrument to determine the mass-to-charge ratio of the molecular ion and major fragments.

Infrared (IR) Spectroscopy:

-

Analyze a neat sample (if liquid) or a KBr pellet (if solid) using an FTIR spectrometer.

-

Identify characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and C-O ether linkages.

Signaling Pathways and Logical Relationships

While specific biological signaling pathways for this compound are not yet established, its structural motifs suggest potential interactions with biological targets. The hydroxymethyl group can act as a hydrogen bond donor and acceptor, while the nitrile group can participate in various chemical reactions. The oxane ring provides a stable, non-aromatic scaffold.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the target molecule.

Conclusion

This technical guide provides a detailed overview of the structural analysis of this compound. While experimental data for this specific molecule is scarce, this document consolidates available information and provides predicted data and robust experimental protocols to facilitate further research. The unique combination of functional groups on a stable oxane scaffold makes this compound a promising candidate for applications in drug discovery and materials science. It is hoped that this guide will serve as a valuable resource for scientists and researchers in their future work with this intriguing molecule.

References

Spectroscopic Profile of 4-(hydroxymethyl)oxane-4-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for the novel compound 4-(hydroxymethyl)oxane-4-carbonitrile. Due to the limited availability of public experimental data, this document focuses on predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic features, based on established principles and data from analogous structures. This guide also outlines the standard experimental protocols for acquiring such data, serving as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectroscopic values for similar functional groups and molecular scaffolds.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.7 - 3.9 | m | 4H | -O-CH₂ - (axial and equatorial protons of the oxane ring at C2 and C6) |

| ~ 3.6 | s | 2H | -CH₂ -OH |

| ~ 2.5 - 3.5 (broad) | s | 1H | -OH |

| ~ 1.7 - 1.9 | m | 4H | -CH₂ -C-CH₂ - (axial and equatorial protons of the oxane ring at C3 and C5) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 120 | -C N (Nitrile) |

| ~ 65 - 70 | -O-C H₂- (Oxane ring carbons C2 and C6) |

| ~ 65 | -C H₂-OH |

| ~ 50 | C -CN (Quaternary carbon at C4) |

| ~ 30 - 35 | -C H₂-C-C H₂- (Oxane ring carbons C3 and C5) |

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (alcohol)[1][2][3] |

| 2950 - 2850 | Medium to Strong | C-H stretch (aliphatic) |

| 2260 - 2240 | Medium, Sharp | C≡N stretch (nitrile)[4][5] |

| 1260 - 1000 | Strong | C-O stretch (ether and alcohol)[2][3][6] |

Experimental Protocols

The following are detailed methodologies for obtaining the NMR and IR spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure of this compound.

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound and should be free from interfering signals in the regions of interest.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

-

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID similarly to the ¹H spectrum.

-

Reference the spectrum to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet - for solids):

-

Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

-

Grind the mixture to a fine powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Sample Preparation (Thin Film - for liquids):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

Data Acquisition:

-

Place the prepared sample (ATR, KBr pellet, or thin film) in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample holder (or clean ATR crystal).

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting the spectroscopic data to confirm the structure of this compound.

Caption: Logical workflow for the structural elucidation of this compound using NMR and IR spectroscopy.

References

In-Depth Technical Guide to 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1010836-56-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and suppliers of 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS No. 1010836-56-2). This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Chemical Properties and Data

4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic organic compound. Its structural and chemical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1010836-56-2 | [1][2][3] |

| Molecular Formula | C₇H₁₁NO₂ | [1][3] |

| Molecular Weight | 141.17 g/mol | [1][3] |

| IUPAC Name | 4-(hydroxymethyl)oxane-4-carbonitrile | [1] |

| Synonyms | Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile | [1] |

| Appearance | Colorless to light yellow oil | [3] |

| Purity (GC) | 99.91% | [3] |

| Water Content (KF) | 0.13% | [3] |

| Storage Conditions | Pure form: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) | [3] |

Potential Biological Activities and Signaling Pathways

While specific experimental data for CAS 1010836-56-2 is limited in publicly available literature, its structural motifs, particularly the tetrahydropyran (B127337) ring, are present in various biologically active molecules. The potential therapeutic applications of this compound are extrapolated from studies on analogous structures.

Potential as a Positive Allosteric Modulator (PAM) of the M1 Muscarinic Acetylcholine (B1216132) Receptor

The tetrahydropyran scaffold is found in compounds being investigated as modulators of muscarinic acetylcholine receptors. Specifically, positive allosteric modulators (PAMs) of the M1 receptor are of significant interest for treating cognitive deficits in conditions like Alzheimer's disease and schizophrenia.

Hypothesized Signaling Pathway:

Activation of the M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq protein alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As a PAM, 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile would not directly activate the M1 receptor but would enhance the binding and/or efficacy of the endogenous ligand, acetylcholine, thereby potentiating this downstream signaling.

Hypothesized M1 Receptor Signaling Pathway.

Potential Antimicrobial Activity

Pyran derivatives have been reported to exhibit antimicrobial properties. The mechanism of action can vary but often involves the disruption of essential bacterial processes.

Hypothesized Antimicrobial Workflow:

The evaluation of the antimicrobial potential of a compound like 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile would typically follow a standardized experimental workflow. This involves initial screening to determine the minimum inhibitory concentration (MIC) against various bacterial strains, followed by further assays to elucidate the mechanism of action, such as assessing the inhibition of essential enzymes or cell wall synthesis.

References

chemical structure of tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, a heterocyclic compound with potential applications as a building block in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document consolidates known properties from chemical suppliers and proposes a putative synthetic pathway based on established methodologies for structurally related compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and similar tetrahydropyran (B127337) derivatives.

Chemical Structure and Properties

Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile is a bifunctional molecule featuring a tetrahydropyran ring substituted with both a hydroxymethyl and a nitrile group at the C4 position. This unique arrangement of functional groups makes it an interesting scaffold for further chemical modifications.

Structure:

Table 1: Chemical and Physical Properties

| Property | Value | Citations |

| IUPAC Name | tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile | [1] |

| Synonyms | (4-Cyanotetrahydro-2H-pyran-4-yl)methanol | [1] |

| CAS Number | 1010836-56-2 | [1][2][3][4][5] |

| Molecular Formula | C₇H₁₁NO₂ | [1][3][4][5] |

| Molecular Weight | 141.17 g/mol | [1][2][3][5] |

| SMILES | N#CC1(CO)CCOCC1 | [1] |

| Purity | Typically ≥95% (commercial sources) | [2] |

| Storage | 2-8 °C | [1][2] |

Proposed Synthesis Pathway

A detailed experimental protocol for the synthesis of tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile is not explicitly available in the peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on the synthesis of related compounds, such as 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile. The proposed pathway involves the formation of a dinitrile intermediate followed by selective reduction.

Logical Workflow for Proposed Synthesis:

Caption: Proposed synthetic workflow for tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile.

Detailed Proposed Experimental Protocol

Step 1: Synthesis of dihydro-2H-pyran-4,4(3H)-dicarbonitrile

This step is adapted from the synthesis of a similar intermediate.

-

To a solution of malononitrile (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 1-bromo-2-(2-bromoethoxy)ethane (1.1 eq).

-

Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 eq), to the mixture.

-

Heat the reaction mixture to approximately 85°C for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield dihydro-2H-pyran-4,4(3H)-dicarbonitrile.

Step 2: Selective Reduction to tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile

This step involves the selective reduction of one of the two nitrile groups.

-

Dissolve dihydro-2H-pyran-4,4(3H)-dicarbonitrile (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0°C in an ice bath.

-

Carefully add a selective reducing agent, such as lithium borohydride (B1222165) (LiBH₄), portion-wise. The choice of reducing agent is critical to favor the reduction of one nitrile group over the other.

-

Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC.

-

Quench the reaction carefully with water or a dilute acid at 0°C.

-

Perform an aqueous workup and extract the product.

-

Purify the crude product to obtain tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile.

Step 3: Conversion of the Amino Group to a Hydroxymethyl Group

This can be achieved via a diazotization reaction.

-

Dissolve tetrahydro-4-(aminomethyl)-2H-pyran-4-carbonitrile (1.0 eq) in an aqueous acidic solution (e.g., dilute sulfuric acid) at 0°C.

-

Slowly add a solution of sodium nitrite (B80452) (NaNO₂) (1.1 eq) in water, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for a specified time, allowing the diazonium salt to form and subsequently decompose to the alcohol.

-

Neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, likely through column chromatography.

Potential Biological and Medicinal Chemistry Applications

While no specific biological activities have been reported for tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile, its structural motifs are present in various biologically active molecules. The tetrahydropyran ring is a common feature in numerous natural products and pharmaceuticals. The nitrile group can act as a precursor for other functional groups such as amines, carboxylic acids, and amides, or it can participate in cycloaddition reactions. The primary alcohol provides a handle for esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Given these features, this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents. Its bifunctional nature allows for the introduction of diverse substituents, making it suitable for the generation of compound libraries for screening in various biological assays.

Data Presentation

As of the date of this document, quantitative experimental data, including spectroscopic analyses (NMR, IR, Mass Spectrometry) and physicochemical properties (e.g., melting point, boiling point, solubility), for tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile are not available in the public domain. Researchers synthesizing this compound are encouraged to perform full characterization and publish their findings to contribute to the collective knowledge base.

Conclusion

Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile is a chemical entity with significant potential as a versatile building block in synthetic and medicinal chemistry. This guide provides the currently available information on its properties and outlines a plausible, though unconfirmed, synthetic pathway. Further research is warranted to fully characterize this compound and explore its utility in the development of novel molecules with potential therapeutic applications.

References

- 1. achmem.com [achmem.com]

- 2. 4-(hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile;CAS No.:1010836-56-2 [chemshuttle.com]

- 3. Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile [aobchem.com]

- 4. 4-(hydroxymethyl)tetrahydro-2h-pyran-4-carbonitrile [allbiopharm.com]

- 5. 4-(Hydroxymethyl)tetrahydro-2H-pyran-4-carbonitrile | 1010836-56-2 [chemicalbook.com]

The Pharmacological Potential of Oxazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazine (B8389632) derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities.[1][2] Structurally, oxazines are six-membered heterocyclic rings containing one oxygen and one nitrogen atom.[1] The arrangement of these heteroatoms and the degree of saturation give rise to various isomers, including 1,2-, 1,3-, and 1,4-oxazines, with 1,3-oxazines being a particularly explored scaffold.[1][3] This structural versatility is a cornerstone of their broad pharmacological profile, which includes anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties.[1][4][5] The adaptability of the oxazine core allows for the synthesis of a vast array of derivatives, establishing it as a privileged structure in the landscape of drug discovery and development.[1][3] This guide provides a comprehensive overview of the principal biological activities of oxazine derivatives, substantiated by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Anticancer Activity

Oxazine derivatives have emerged as promising candidates for anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[1][5] Their mechanisms of action are multifaceted and include inducing apoptosis, inhibiting crucial signaling pathways, and disrupting the cell cycle.[1][6]

A series of novel oxazinonaphthalene-3-one analogs were designed and synthesized as tubulin inhibitors. Most of these compounds exhibited significant to moderate cytotoxic activity against four human cancer cell lines: A2780 (human ovarian carcinoma), A2780/RCIS (cisplatin-resistant human ovarian carcinoma), MCF-7 (human breast cancer cells), and MCF-7/MX (mitoxantrone-resistant human breast cancer cells).[6] Notably, compounds possessing a trimethoxy phenyl group showed the most potent antiproliferative activity, with IC50 values ranging from 4.47 to 52.8 μM.[6]

Another study investigated benzo[a]phenoxazine derivatives, which were found to be selective for cancer cells, specifically the RKO colorectal cancer cell line and the MCF7 breast cancer cell line.[7] These compounds were observed to reduce cell proliferation, survival, and migration. Their mechanism involves accumulation in the lysosome and induction of cell death accompanied by lysosomal membrane permeabilization (LMP), leading to an increase in intracellular pH and reactive oxygen species (ROS) accumulation.[7]

Tricyclic oxazine and oxazepine fused quinazolines have also been synthesized and evaluated for their in vitro antitumor effects. Compared to existing drugs like erlotinib (B232) and gefitinib, some of these compounds demonstrated more potent antitumor activities against N87, A431, H1975, BT474, and Calu-3 cell lines.[8] Several of these derivatives were also effective at counteracting EGF-induced phosphorylation of EGFR in cells and potently inhibited the in vitro kinase activity of EGFR and HER2.[8]

| Compound Class | Cancer Cell Line(s) | IC50 (µM) | Reference |

| Oxazinonaphthalene-3-one analogs | A2780, A2780/RCIS, MCF-7, MCF-7/MX | 4.47 - 52.8 | [6] |

| Oxazine substituted 9-anilinoacridines | Dalton's Lymphoma Ascites (DLA) | 0.125 - 0.352 (CTC50) | [9] |

| Ferrocene-containing oxazine | MCF-7 (human breast) | 192.04 | [10] |

| Benzo[a]phenoxazine derivatives | RKO (colorectal), MCF-7 (breast) | - | [7] |

| Tricyclic oxazine fused quinazolines | N87, A431, H1975, BT474, Calu-3 | - | [8] |

Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[5][10]

Methodology:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 20,000 cells per well) in a suitable culture medium like DMEM high glucose.[10]

-

Incubation: The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]

-

Compound Treatment: The cells are then treated with various concentrations of the oxazine derivatives (e.g., 12.5, 25, 50, 100, and 200 µg/ml) dissolved in a solvent like DMSO. A control group is treated with the solvent alone.[10]

-

Further Incubation: The plates are incubated for another 24 hours under the same conditions.[10]

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. The plates are then incubated for an additional 3 hours.[10]

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Caption: Workflow for MTT Assay.

Antimicrobial Activity

Oxazine derivatives exhibit a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[1][2] Their potential to combat various pathogens makes them promising candidates for the development of new antimicrobial agents, especially in light of increasing antibiotic resistance.[2]

Antibacterial Activity

Numerous studies have reported the antibacterial potential of oxazine derivatives against both Gram-positive and Gram-negative bacteria.[11][12][13] The minimum inhibitory concentration (MIC) is a key metric used to quantify this activity.[1]

For instance, a series of dihydro-1,3-oxazine derivatives condensed with aromatic rings showed marked activity against various strains of Mycobacterium tuberculosis at concentrations below 2 µg/ml.[12][13] These compounds also demonstrated significant activity against Escherichia coli, Clostridium pneumoniae, and Salmonella typhi.[12] In another study, novel 1,3-oxazine derivatives showed strong activity against both Staphylococcus aureus and E. coli.[11]

| Compound Class | Bacterial Strain(s) | MIC (µg/mL) | Reference |

| Dihydro-1,3-oxazine derivatives | Mycobacterium tuberculosis | < 2 | [12][13] |

| Oxazine and Thiazine derivatives | S. aureus, E. coli | 62.5 | [14] |

Antifungal Activity

Oxazine derivatives have also demonstrated notable antifungal activity against a range of fungal pathogens.[15][16]

A series of oxazinyl flavonoids were synthesized and tested for their antifungal activities against six kinds of plant pathogenic fungi, showing broad-spectrum fungicidal activities.[17][18] One compound exhibited antifungal activity of up to 91% against Physalospora piricola.[17][18] Another study on coumarin[8,7-e][11][12]oxazine derivatives found that some compounds exhibited good antifungal activity against Botrytis cinerea, Colletotrichum capsici, Alternaria solani, Gibberella zeae, Rhizoctonia solani, and Alternaria mali, with one compound having an EC50 value as low as 2.1 nM against Botrytis cinerea.[15]

| Compound Class | Fungal Strain(s) | Activity | Reference |

| Oxazinyl flavonoids | Physalospora piricola | 91% inhibition | [17][18] |

| Coumarin[8,7-e][11][12]oxazine derivatives | Botrytis cinerea | EC50 = 2.1 nM | [15] |

| Oxazine and Thiazine derivatives | C. albicans | MIC = 500 µg/mL | [14] |

Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[3][14]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The oxazine derivative is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in a 96-well microtiter plate.[3]

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature and for a specific duration suitable for the growth of the microorganism.[3]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, which can be assessed visually or by measuring the optical density using a microplate reader.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. ijpsr.info [ijpsr.info]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer Activity of Benzo[ a]phenoxazine Compounds Promoting Lysosomal Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of novel tricyclic oxazine and oxazepine fused quinazolines. Part 1: erlotinib analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. chemicaljournal.org [chemicaljournal.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5, 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of dihydro-1,3-oxazine derivatives condensed with aromatic rings in positions 5,6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis, Characterization and Evaluation of Antimicrobial Properties of Novel Oxazine and Thiazine Compounds Derived from Chalcones – Oriental Journal of Chemistry [orientjchem.org]

- 15. Microwave-assisted Synthesis and antifungal activity of coumarin[8,7-e][1,3]oxazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis of Some New Phenazine Derivatives as Antifungal Agents [ejchem.journals.ekb.eg]

- 17. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Biological Activity of Novel Oxazinyl Flavonoids as Antiviral and Anti-Phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-(Hydroxymethyl)oxane-4-carbonitrile in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydroxymethyl)oxane-4-carbonitrile, a substituted tetrahydropyran (B127337) (THP), represents a valuable building block in medicinal chemistry. The oxane (or THP) ring is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their physicochemical properties, such as solubility and metabolic stability. The strategic placement of hydroxymethyl and nitrile functionalities at the 4-position offers versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides an overview of the potential applications of this scaffold, supported by data on related THP derivatives, and detailed protocols for relevant biological assays.

Core Scaffold: The Tetrahydropyran Ring

The tetrahydropyran ring is a bioisostere of cyclohexane, but the inclusion of an oxygen atom can offer an additional hydrogen bond acceptor site, potentially improving target engagement. Compared to its carbocyclic counterpart, the THP moiety generally imparts lower lipophilicity, which can lead to improved pharmacokinetic profiles, including better absorption and distribution.

Applications in Drug Discovery

While specific data for this compound is not extensively available in the public domain, the broader class of 4-substituted tetrahydropyran derivatives has shown significant promise in various therapeutic areas. The functional groups of this compound suggest its potential utility in developing inhibitors for various enzyme classes, such as kinases, where the hydroxymethyl group can engage in hydrogen bonding with the protein backbone and the nitrile group can act as a polar contact or be further elaborated.

Case Study: Tetrahydropyran Derivatives as ALK5 Inhibitors

A notable example of the successful application of the tetrahydropyran scaffold is in the development of Transforming Growth Factor-β Receptor I (ALK5) inhibitors. The following data for a series of 4-(pyridin-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives highlights the importance of substitutions on the THP-containing scaffold in modulating biological activity.

Table 1: Structure-Activity Relationship of Tetrahydro-2H-pyran Derivatives as ALK5 Inhibitors [1]

| Compound ID | R1 | R2 | IC50 (nM) vs. ALK5 Autophosphorylation | IC50 (nM) vs. NIH3T3 Cell Activity |

| Lead Cmpd | 4-pyridyl | Phenyl | >1000 | >10000 |

| Analog 1 | 4-pyridyl | 2-fluorophenyl | 150 | 800 |

| Analog 2 | 4-pyridyl | 2,5-difluorophenyl | 80 | 450 |

| 8h | 4-pyridyl | 2-fluoro-5-(trifluoromethyl)phenyl | 25 | 74.6 |

This table illustrates how substitutions on a phenyl ring attached to a tetrahydropyran-containing scaffold significantly impact the inhibitory potency against ALK5.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of compounds containing the this compound scaffold. Below are protocols for a kinase inhibition assay and a minimal inhibitory concentration assay, which are broadly applicable in drug discovery.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for the evaluation of inhibitors against a kinase target, such as ALK5.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

-

Test compound (e.g., a derivative of this compound)

-

Kinase enzyme (e.g., ALK5)

-

Substrate (e.g., Myelin Basic Protein, MBP)

-

ATP

-

Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: a. Prepare a stock solution of the test compound in 100% DMSO. b. Perform serial dilutions of the stock solution to create a concentration gradient.

-

Assay Plate Setup: a. Add 1 µL of the serially diluted compound or DMSO (for control wells) to the wells of a 96-well plate.

-

Kinase Reaction: a. Prepare a solution containing the kinase enzyme and substrate in the assay buffer. b. Add 10 µL of this solution to each well. c. Prepare an ATP solution in the assay buffer. d. Initiate the kinase reaction by adding 10 µL of the ATP solution to each well. e. Incubate the plate at room temperature for 60 minutes.

-

ADP Detection: a. Stop the reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

-

Data Acquisition: a. Measure the luminescence of each well using a plate-reading luminometer. b. Calculate the percentage of inhibition for each compound concentration relative to the controls and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Minimal Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Objective: To determine the MIC of a test compound against a specific bacterial strain.

Materials:

-

Test compound

-

Bacterial strain (e.g., Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Compound Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Assay Plate Setup: a. In a 96-well plate, add 100 µL of sterile MHB to all wells. b. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. c. Add 10 µL of the diluted bacterial inoculum to each well.

-

Incubation: a. Incubate the microtiter plate at 37°C for 18-24 hours.

-

Data Analysis: a. The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the point of inhibition by ALK5 inhibitors.

Experimental Workflow Diagram

Caption: Workflow for the in vitro kinase inhibition assay.

References

Application Notes and Protocols: 4-(Hydroxymethyl)oxane-4-carbonitrile as a Versatile Building Block for Spirocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and drug discovery due to their inherent three-dimensional nature, which can lead to improved pharmacological properties such as enhanced target specificity and better pharmacokinetics.[1] 4-(Hydroxymethyl)oxane-4-carbonitrile is a valuable and versatile building block for the synthesis of a diverse range of spirocyclic compounds. Its bifunctional nature, featuring both a primary alcohol and a nitrile group on a tetrahydropyran (B127337) ring, allows for a variety of chemical transformations to construct complex spiro-heterocyclic systems. These systems are of significant interest for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of spiro-piperidines and spiro-oxindoles, two classes of compounds with broad biological activities.

Core Advantages of this compound

-

Bifunctionality: The presence of both a hydroxymethyl and a nitrile group allows for sequential or one-pot multi-component reactions.

-

Conformational Rigidity: The oxane ring provides a degree of conformational constraint, which can be beneficial for receptor binding.

-

Chirality: The quaternary spiro-carbon atom is a stereocenter, offering opportunities for the synthesis of enantiomerically pure compounds.

-

Versatility: The functional groups can be readily modified to access a wide array of spirocyclic architectures.

Application 1: Synthesis of Spiro-Piperidine Derivatives

A key application of this compound is in the synthesis of spiro-piperidine derivatives. This can be achieved through a two-step process involving the reduction of the nitrile to a primary amine, followed by an intramolecular cyclization or a multi-component reaction.

Experimental Protocol: Two-Step Synthesis of a Spiro-Piperidine Scaffold

Step 1: Reductive Amination of this compound

This step focuses on the reduction of the nitrile group to a primary amine.

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni)

-

Anhydrous tetrahydrofuran (B95107) (THF) or Methanol (B129727) (for Ra-Ni)

-

Dry diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (B78521) (NaOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.

-

The reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled in an ice bath and quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) where x is the mass of LiAlH₄ in grams.

-

The resulting precipitate is filtered off and washed with diethyl ether.

-

The combined organic phases are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 4-(aminomethyl)-tetrahydropyran-4-ol.

Alternative Procedure using Raney Nickel:

-

A solution of this compound (1.0 eq) in methanol is placed in a high-pressure reactor.

-

A catalytic amount of Raney Nickel is added.

-

The reactor is pressurized with hydrogen gas (50-100 psi) and heated to 50-80 °C.

-

The reaction is stirred for 12-24 hours until the uptake of hydrogen ceases.

-

The catalyst is filtered off, and the solvent is removed under reduced pressure to yield the product.

Step 2: Intramolecular Pictet-Spengler Type Cyclization

This step involves the acid-catalyzed cyclization of the intermediate amino alcohol with an aldehyde to form the spiro-piperidine ring.[2][3][4]

Materials:

-

4-(Aminomethyl)-tetrahydropyran-4-ol (from Step 1)

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

-

Dichloromethane (B109758) (DCM) or Toluene

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-(aminomethyl)-tetrahydropyran-4-ol (1.0 eq) and the chosen aldehyde (1.1 eq) in DCM, a catalytic amount of TFA (0.1 eq) is added.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is quenched with a saturated solution of sodium bicarbonate.

-

The aqueous layer is extracted with DCM (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired spiro-piperidine derivative.

Quantitative Data Summary for Spiro-Piperidine Synthesis

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1a | This compound | LiAlH₄ | - | THF | 4-6 | Reflux | ~85 |

| 1b | This compound | H₂ | Ra-Ni | Methanol | 12-24 | 50-80 | ~90 |

| 2 | 4-(aminomethyl)-tetrahydropyran-4-ol | Benzaldehyde | TFA | DCM | 24-48 | RT | ~75 |

Synthetic Workflow for Spiro-Piperidine Synthesis

Caption: A two-step workflow for the synthesis of spiro-piperidine derivatives.

Application 2: Synthesis of Spiro-Oxindole Derivatives

Spiro-oxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities. This compound can be a precursor to a cyclic ketone, which can then undergo a multi-component reaction with isatin (B1672199) derivatives to form spiro-oxindoles.[1][5]

Experimental Protocol: Three-Component Synthesis of a Spiro-Oxindole

Step 1: Oxidation of the Hydroxymethyl Group

This step converts the primary alcohol to an aldehyde or ketone.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium thiosulfate (B1220275) solution (for DMP workup)

Procedure (using PCC):

-

To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous DCM, a solution of this compound (1.0 eq) in DCM is added.

-

The mixture is stirred at room temperature for 2-4 hours.

-

The reaction is monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of silica gel, eluting with DCM.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-formyloxane-4-carbonitrile.

Step 2: Multi-component Reaction for Spiro-Oxindole Formation

This is a one-pot reaction involving the cyclic ketone precursor, an isatin derivative, and an amine source.

Materials:

-

4-Formyloxane-4-carbonitrile (from Step 1)

-

Isatin or N-substituted isatin

-

Ammonium (B1175870) acetate (B1210297) or a primary amine

-

Ethanol (B145695) or Acetic Acid

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

A mixture of 4-formyloxane-4-carbonitrile (1.0 eq), an isatin derivative (1.0 eq), and ammonium acetate (1.5 eq) in ethanol is refluxed for 8-12 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired spiro-oxindole derivative.

-

If no precipitate forms, the solvent is evaporated, and the residue is purified by column chromatography.

Quantitative Data Summary for Spiro-Oxindole Synthesis

| Step | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | This compound | PCC | - | - | DCM | 2-4 | RT | ~80 |

| 2 | 4-formyloxane-4-carbonitrile | Isatin | Ammonium Acetate | - | Ethanol | 8-12 | Reflux | ~70 |

Logical Relationship for Spiro-Oxindole Synthesis

Caption: Logical flow for the synthesis of spiro-oxindoles from the building block.

Conclusion

This compound is a highly promising and adaptable building block for the synthesis of medicinally relevant spirocyclic compounds. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of diverse libraries of spiro-piperidines and spiro-oxindoles. The ability to readily access these complex scaffolds from a single starting material highlights the potential of this building block in accelerating drug discovery programs. Further exploration of the reactivity of the hydroxymethyl and nitrile functionalities will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new bioactive molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 3. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]

experimental protocol for reactions involving 4-(hydroxymethyl)oxane-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed information on 4-(hydroxymethyl)oxane-4-carbonitrile (CAS No. 1010836-56-2), a valuable building block in medicinal chemistry and drug discovery. Included are its chemical and physical properties, a proposed experimental protocol for its synthesis, and potential reaction schemes for its derivatization. The application of this bifunctional molecule in the synthesis of novel chemical entities is also discussed.

Chemical and Physical Properties

This compound is a colorless to light yellow oil. Its key properties are summarized in the table below.[1]

| Property | Value | Reference |

| CAS Number | 1010836-56-2 | [1] |

| Alternative Name | Tetrahydro-4-(hydroxymethyl)-2H-pyran-4-carbonitrile | [1] |

| Molecular Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1] |

| Appearance | Colorless to light yellow oil | [1] |

| Purity (GC) | ≥99.91% | [1] |

| Water Content (KF) | ≤0.13% | [1] |

Proposed Experimental Protocol for Synthesis

While a specific published protocol for the synthesis of this compound was not identified in the searched literature, a plausible synthetic route can be proposed based on the known chemistry of related tetrahydropyran (B127337) systems. The following protocol describes a potential method for the hydroxymethylation of 4-cyanotetrahydropyran.

Reaction Scheme:

References

Application Note: 4-(Hydroxymethyl)oxane-4-carbonitrile as a Versatile Intermediate in Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview of the potential applications of 4-(hydroxymethyl)oxane-4-carbonitrile as a key intermediate in pharmaceutical synthesis. Due to a lack of specific documented examples in the scientific literature, this note focuses on the strategic value of its structural components and provides a hypothetical synthetic application.

Background and Strategic Importance

In modern medicinal chemistry, the use of saturated heterocyclic scaffolds is a widely adopted strategy to improve the physicochemical properties of drug candidates. The tetrahydropyran (B127337) (oxane) moiety is frequently employed as a bioisostere of a cyclohexane (B81311) ring, often leading to enhanced aqueous solubility and improved metabolic stability.[1][2] The oxygen atom within the oxane ring can also act as a hydrogen bond acceptor, potentially contributing to target affinity.

Furthermore, the incorporation of spirocyclic centers—where two rings share a single carbon atom—is a key tactic for introducing three-dimensionality into drug molecules. This can lead to higher potency and selectivity. Specifically, oxa-spirocycles have been shown to significantly improve solubility and reduce lipophilicity compared to their carbocyclic analogues, which are highly desirable properties in drug design.[3][4][5]

This compound is a bifunctional building block that combines the favorable properties of the oxane scaffold with two versatile and chemically distinct functional groups: a primary alcohol (-CH₂OH) and a nitrile (-C≡N). This dual functionality allows for sequential or orthogonal chemical modifications, making it a potentially valuable starting point for the synthesis of diverse compound libraries.

Potential Synthetic Utility

The value of this compound as a drug intermediate lies in the reactivity of its two functional groups, which can serve as handles for constructing more complex molecules.

-

The Hydroxymethyl Group : This primary alcohol is a versatile functional group that can undergo a variety of transformations. It can be:

-

Oxidized to form an aldehyde or a carboxylic acid.

-

Converted into a good leaving group (e.g., tosylate, mesylate) to allow for nucleophilic substitution, introducing amines, azides, or other fragments.

-

Used in ether or ester linkages to connect to other parts of a target molecule.

-

-

The Nitrile Group : The nitrile group is a stable and versatile precursor to several important functionalities in drug molecules. It can be:

-

Reduced to a primary amine, a common basic group in many pharmaceuticals.

-

Hydrolyzed to a carboxylic acid or a primary amide.

-

Converted into a tetrazole ring, a well-established bioisostere for a carboxylic acid, which can improve metabolic stability and cell permeability.[6]

-

The spirocyclic arrangement of these two functional groups provides a rigid and defined three-dimensional structure, which can be highly advantageous for optimizing a molecule's fit within the binding site of a biological target.

Hypothetical Application in a Synthetic Workflow

While no specific drug synthesis utilizing this compound has been reported, the following workflow illustrates a hypothetical, divergent synthetic strategy to highlight its potential. This workflow demonstrates how the two functional groups can be sequentially modified to build a more complex, drug-like scaffold.

In this conceptual pathway, the hydroxymethyl group is first converted to an azide (B81097). The nitrile is then reduced to a primary amine and acylated. Finally, the azide is reduced and the resulting amine is functionalized via reductive amination.

Caption: A hypothetical synthetic workflow demonstrating the utility of this compound.

Generalized Experimental Protocols (Illustrative Examples)

The following protocols are generalized examples for the types of transformations depicted in the hypothetical workflow. They are intended for illustrative purposes only.

Protocol 4.1: Representative Two-Step Conversion of the Hydroxymethyl Group to an Azide (Workflow Step 1)

-

Tosylation of the Primary Alcohol : To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C, add pyridine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with dichloromethane and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude tosylate can often be used in the next step without further purification.

-

Nucleophilic Substitution with Azide : Dissolve the crude tosylate from the previous step in dimethylformamide (DMF, 0.3 M). Add sodium azide (3.0 eq) and heat the mixture to 60 °C for 12 hours. After cooling, dilute the reaction mixture with ethyl acetate (B1210297) and wash multiple times with water to remove DMF, followed by a final wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude 4-(azidomethyl)oxane-4-carbonitrile by flash column chromatography.

Protocol 4.2: Representative Nitrile Reduction and Subsequent Amide Coupling (Workflow Step 2)

-

Reduction of the Nitrile : Dissolve 4-(azidomethyl)oxane-4-carbonitrile (1.0 eq) in methanol (B129727) saturated with ammonia. Add a catalytic amount of Raney Nickel (slurry in water, ~10% w/w). Place the reaction mixture under an atmosphere of hydrogen gas (balloon) and stir vigorously for 18 hours at room temperature. Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield the crude primary amine.

-

Amide Coupling : Dissolve the crude amine in anhydrous dichloromethane (0.2 M) and add triethylamine (B128534) (2.0 eq). Cool the solution to 0 °C and add the desired acyl chloride (R²-COCl, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water and separate the layers. Wash the organic layer with saturated NaHCO₃ (aq) and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting amide product by flash column chromatography.

Conclusion

This compound is a promising, yet underexplored, building block for pharmaceutical research and development. Its structure combines a favorable heterocyclic scaffold with two versatile, orthogonal functional groups. This allows for the efficient and divergent synthesis of novel, three-dimensional molecules with potential for improved pharmacological profiles. While specific applications are yet to be published, its structural attributes make it a compelling intermediate for future drug discovery programs.

References

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxa-spirocycles: synthesis, properties and applications - Enamine [enamine.net]

- 6. drughunter.com [drughunter.com]

The Strategic Incorporation of Oxetanes in Modern Drug Discovery: Applications and Protocols

For Researchers, Scientists, and Drug Development Professionals

The oxetane (B1205548) ring, a four-membered saturated heterocycle, has emerged from relative obscurity to become a valuable and frequently employed motif in contemporary drug discovery. Its unique combination of physicochemical properties offers medicinal chemists a powerful tool to address common challenges encountered during lead optimization, such as poor solubility, metabolic instability, and undesirable lipophilicity. This document provides detailed application notes on the strategic use of oxetanes, protocols for their synthesis and evaluation, and an overview of their impact on the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Application Notes: Leveraging the Unique Properties of Oxetanes

The incorporation of an oxetane moiety into a drug candidate can profoundly influence its molecular properties. These effects are often context-dependent, but several well-established trends guide their application in medicinal chemistry.

Improving Physicochemical Properties

Oxetanes are prized for their ability to enhance the "drug-like" characteristics of molecules. As small, polar, and three-dimensional structures, they can serve as effective bioisosteres for less favorable groups like gem-dimethyl and carbonyl functionalities.[1][2][3]

-

Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can significantly improve the aqueous solubility of a compound. Replacing a non-polar gem-dimethyl group with an oxetane can lead to a substantial increase in solubility, a critical factor for oral bioavailability.[4][5]

-

Lipophilicity (LogD): Oxetanes can modulate lipophilicity, often leading to a reduction in LogD when replacing more lipophilic groups. This can be advantageous for improving a compound's ADME (absorption, distribution, metabolism, and excretion) profile and reducing off-target effects.[1][6]

-

Metabolic Stability: The oxetane ring is generally robust to metabolic degradation, particularly when substituted at the 3-position. This stability can be exploited to block metabolically labile sites within a molecule, thereby increasing its half-life and overall exposure.[4][5]

-

Basicity (pKa): The electron-withdrawing nature of the oxetane ring can lower the pKa of adjacent amine groups.[6][7] This modulation of basicity can be crucial for optimizing a compound's ionization state at physiological pH, which in turn affects its permeability, solubility, and target engagement.[7]

Impact on Pharmacokinetics and Pharmacodynamics

The structural rigidity and defined three-dimensional geometry of the oxetane ring can also have a significant impact on a compound's interaction with its biological target and its overall pharmacokinetic profile.

-

Conformational Rigidity: The introduction of a strained oxetane ring can restrict the conformational freedom of a molecule. This can lead to a more favorable pre-organization for binding to a target protein, potentially increasing potency and selectivity.[8]

-

Improved Permeability: While increasing polarity, the introduction of an oxetane does not always negatively impact permeability. In some cases, the rigid structure and altered lipophilicity can lead to improved cell permeability.[1]

-

P-glycoprotein (P-gp) Efflux: The influence of oxetanes on P-gp efflux is context-dependent. However, strategic placement can sometimes mitigate efflux, a common mechanism of drug resistance.[7]

Quantitative Impact of Oxetane Incorporation

The benefits of incorporating an oxetane are best illustrated through matched-pair analysis, where the properties of an oxetane-containing compound are directly compared to its non-oxetane analogue.

| Property | Parent Compound | Oxetane-Containing Analogue | Fold Change/Difference | Reference |

| Aqueous Solubility | gem-dimethyl analogue | 3,3-disubstituted oxetane | 4 to >4000-fold increase | [4][5] |

| Metabolic Stability (Intrinsic Clearance) | Carbonyl-containing heterocycle | Spirocyclic oxetane | Significantly improved (lower clearance) | [3][9] |

| Lipophilicity (LogD) | Aminocyclopropane derivative | 3-Aminooxetane derivative | ~0.8 unit decrease | [9] |